2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 1,3-benzodioxole-5-carboxylate
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Overview
Description
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 1,3-benzodioxole-5-carboxylate is a complex organic compound that combines the structural features of quinoline and benzodioxole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 1,3-benzodioxole-5-carboxylate typically involves the condensation of aniline derivatives with acetone in the presence of a catalyst. The reaction conditions often require elevated temperatures and the use of solvents such as benzene or ethanol. The process may also involve the use of metal-exchanged tungstophosphoric acid supported on γ-Al2O3 as a catalyst .
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The catalysts used in industrial settings are often designed to be reusable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 1,3-benzodioxole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 1,3-benzodioxole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antioxidant and anti-inflammatory agent.
Materials Science: The compound is explored for its use in the development of advanced materials with specific electronic properties.
Biological Studies: It is used in research related to enzyme inhibition and receptor binding studies.
Mechanism of Action
The mechanism of action of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 1,3-benzodioxole-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. The benzodioxole group may interact with specific proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethyl-1,2-dihydroquinoline: Known for its antioxidant properties and used in rubber technology.
1,3-Benzodioxole-5-carboxylate: Studied for its potential in medicinal chemistry and as a building block in organic synthesis.
Uniqueness
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 1,3-benzodioxole-5-carboxylate is unique due to its combined structural features, which confer distinct chemical and biological properties. Its dual functionality allows it to participate in a wide range of reactions and applications, making it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
(2,2,4-trimethyl-1H-quinolin-6-yl) 1,3-benzodioxole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-12-10-20(2,3)21-16-6-5-14(9-15(12)16)25-19(22)13-4-7-17-18(8-13)24-11-23-17/h4-10,21H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UARXAFLQIIVAOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)C3=CC4=C(C=C3)OCO4)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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